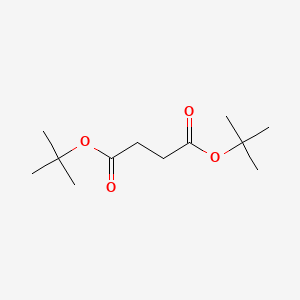

Di-tert-butyl succinate

Overview

Description

Di-tert-butyl succinate is a chemical compound with the molecular formula C12H22O4 . It is also known as butanedioic acid, bis (1,1-dimethylethyl) ester .

Synthesis Analysis

This compound can be prepared from succinic acid, liquid isobutylene, and sulfuric acid in dioxane . This process involves the proton-catalysed esterification of succinic acid with isobutene .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 37 bonds, including 15 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 2 ester(s) (aliphatic) .

Chemical Reactions Analysis

This compound can undergo thermal decomposition. The decomposition mechanism involves the cracking of the C–O bond, separating ·C (CH3)3 out, then the C–C bond cracks, separating ·CH3 out. The N=N double bond, C–N bond, and C–O bond crack subsequently, separating: N–CO, ·O–CO–N:, HO–CO–N: and ·N=N–CO out, and these radical groups gradually decompose or oxidize into ·CH=CHCH3, ·O–CO/CO2, ·COOH, etc. Finally, all these radical groups dissociate and oxidize into H2O, CO2, and N2 .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It has a density of 1.0±0.1 g/cm3, a boiling point of 223.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 46.0±3.0 kJ/mol and a flash point of 91.8±16.9 °C . The compound has a molar refractivity of 61.1±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 233.7±3.0 cm3 .

Scientific Research Applications

Insulinotropic Potential and Diabetes Mellitus Treatment

Research has shown that esters of succinic acid, including derivatives such as di-tert-butyl succinate, are investigated for their insulinotropic potential, which could play a significant role in the treatment of non-insulin-dependent diabetes mellitus. These studies highlight the hierarchy in insulinotropic potential among succinic acid esters and their effects on insulin secretion in isolated rat pancreatic islets, suggesting their potential advantages over other antidiabetic agents currently in clinical use (Ladrière et al., 1998).

Organic Chemistry and Radical Reactions

In the field of organic chemistry, this compound derivatives have been studied for their reactivity with radicals. For instance, the photodecomposition of di-tert-butyl peroxide in the presence of tert-butoxy radicals can react with phenols to yield corresponding phenoxy radicals, offering insights into reaction mechanisms and potential applications in synthetic chemistry (Das et al., 1981).

Radiofluorination for Protein Labeling

In radiopharmacy, this compound derivatives like N-Succinimidyl 3-(di-tert-butyl[(18)F]fluorosilyl)benzoate ([(18)F]SiFB) have been synthesized for one-step labeling of proteins, facilitating the development of novel diagnostic and therapeutic agents. This approach offers a simple and efficient method for producing high radioactivity levels of [(18)F]SiFB, showcasing the compound's utility in enhancing the effectiveness of PET imaging techniques (Kostikov et al., 2012).

Anionic Polymerization and Functionalization

This compound has been utilized in the anionic synthesis of polymers, enabling the functionalization of polymers with a terminal anhydride group. This method demonstrates the compound's role in the precise synthesis and functionalization of polymers, contributing to advancements in material science and engineering applications (Cernohous et al., 1997).

Safety and Hazards

Di-tert-butyl succinate is classified under GHS07 for safety. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

Di-tert-butyl succinate is a chemical compound with the molecular formula C12H22O4 . .

Biochemical Pathways

DBAD is known to be used as a reactive intermediate to synthesize other macromolecular substances due to its unique structural characteristics . The most widely used reaction involving DBAD is the Mitsunobu reaction, which refers to the oxidation–reduction condensation reaction of nucleophilic substrates with alcohols in the presence of reducing phosphorus reagents and oxidizing azo reagents .

Properties

IUPAC Name |

ditert-butyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOORECODRBZTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450132 | |

| Record name | Di-tert-butyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-26-1 | |

| Record name | Di-tert-butyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DI-TERT-BUTYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U278DI8QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B1600350.png)